molecular formula C12H14 B8683631 7-Isopropyl-1H-indene

7-Isopropyl-1H-indene

Cat. No.: B8683631
M. Wt: 158.24 g/mol
InChI Key: PZJUBJNOLXWGGW-UHFFFAOYSA-N
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Description

7-Isopropyl-1H-indene is a substituted indene derivative characterized by an isopropyl group (-C₃H₇) at the 7-position of the indene core. Indene itself is a bicyclic aromatic hydrocarbon consisting of fused benzene and cyclopentene rings.

The compound’s structural simplicity contrasts with more complex derivatives discussed in the literature, which exhibit varied functional groups and biological activities.

Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

7-propan-2-yl-1H-indene

InChI

InChI=1S/C12H14/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3-7,9H,8H2,1-2H3

InChI Key

PZJUBJNOLXWGGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1CC=C2

Origin of Product

United States

Comparison with Similar Compounds

7-Isopropyl-4-methyl-1H-indene

  • Molecular Formula : C₁₃H₁₆
  • Molecular Weight : 172.27 g/mol
  • Substituents : Isopropyl at C7, methyl at C4.
  • Key Data: Commercial availability is noted, though physicochemical properties (e.g., boiling point, solubility) are unspecified .
  • Comparison : The additional methyl group at C4 increases molecular weight and steric bulk compared to this compound. Such substitutions may enhance thermal stability or alter reactivity in synthetic applications.

6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI)

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : ~246.3 g/mol (calculated).
  • Substituents : Formyl (-CHO), hydroxymethyl (-CH₂OH), isopropyl, and methyl groups.
  • Key Findings : Demonstrates potent antioxidant activity, reducing oxidative stress and apoptosis in methamphetamine-induced photoreceptor cell toxicity. FIHMI upregulates Nrf2, a master regulator of antioxidant responses, and suppresses caspase-3/9 activation .

1-[(2,3,3aα,6,7,7aβ-Hexahydro-4-methyl-7β-isopropyl-1H-indene)-1β-yl]ethanone

  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.36 g/mol
  • Substituents : Hexahydro (partially saturated) indene core with methyl, isopropyl, and acetyl groups.
  • Applications : Used as a raw material in R&D and commercial synthesis. Suppliers offer it in powder/liquid form with 99% purity .
  • Comparison : Partial saturation (hexahydro structure) reduces aromaticity, likely increasing stability and altering solubility. The ketone group expands its utility in carbonyl chemistry.

Heterocyclic Analogue: 7-Isopropyl-1H-indole

  • Core Structure : Indole (benzene fused to pyrrole) vs. indene (benzene fused to cyclopentene).
  • Key Differences : Indole’s nitrogen atom introduces basicity and hydrogen-bonding capacity, making it prevalent in pharmaceuticals (e.g., serotonin, tryptophan derivatives). In contrast, indenes are more common in materials science and catalysis .

Data Table: Comparative Analysis of Indene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₁₂H₁₄ 158.24 (inferred) Isopropyl at C7 Structural simplicity; inferred synthetic utility -
7-Isopropyl-4-methyl-1H-indene C₁₃H₁₆ 172.27 Isopropyl at C7, methyl at C4 Commercial availability
FIHMI C₁₅H₁₈O₃ 246.30 Formyl, hydroxymethyl, isopropyl, methyl Antioxidant, neuroprotective agent
Hexahydro-7β-isopropyl-indenone C₁₅H₂₄O 220.36 Hexahydro core, acetyl group Stable intermediate for synthesis
2,3-Dihydro-4,7-dimethyl-1H-indene C₁₁H₁₄ 146.23 Dihydro core, methyl at C4/C7 Reduced aromaticity; unspecified applications

Research Findings and Implications

  • Bioactive Derivatives : FIHMI’s efficacy in mitigating oxidative stress underscores the importance of electron-withdrawing groups (e.g., formyl) in enhancing therapeutic profiles .
  • Synthetic Utility : Partially saturated indenes (e.g., hexahydro derivatives) offer stability for industrial catalysis or intermediate synthesis .
  • Structural Trends : Alkyl substituents (isopropyl, methyl) improve hydrophobicity, whereas polar groups (hydroxymethyl) increase solubility and biological interaction.

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